(Rac)-Monepantel-d5

LC-MS/MS quantification stable isotope internal standard residue analysis

(Rac)-Monepantel-d5 (CAS 2747918-33-6) is a stable isotope-labeled analog of the AAD anthelmintic monepantel, providing a +5 Da mass shift for interference-free LC-MS/MS quantification. With >99.0% isotopic purity and ≥98% chemical purity, it serves as the definitive internal standard for parent monepantel quantitation in biological matrices and food residues. Essential for regulatory residue monitoring in ovine/caprine tissues and milk, multi-residue anthelmintic screening, and pharmacokinetic studies. For metabolite quantification, pair with Monepantel sulfone-d5 (CAS 2747918-68-7).

Molecular Formula C20H13F6N3O2S
Molecular Weight 478.4 g/mol
Cat. No. B12411624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-Monepantel-d5
Molecular FormulaC20H13F6N3O2S
Molecular Weight478.4 g/mol
Structural Identifiers
SMILESCC(COC1=C(C=CC(=C1)C#N)C(F)(F)F)(C#N)NC(=O)C2=CC=C(C=C2)SC(F)(F)F
InChIInChI=1S/C20H13F6N3O2S/c1-18(10-28,11-31-16-8-12(9-27)2-7-15(16)19(21,22)23)29-17(30)13-3-5-14(6-4-13)32-20(24,25)26/h2-8H,11H2,1H3,(H,29,30)/i1D3,11D2
InChIKeyWTERNLDOAPYGJD-JIZANVDTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Rac)-Monepantel-d5: Deuterated Analytical Reference Standard for the Amino-Acetonitrile Derivative Anthelmintic Monepantel


(Rac)-Monepantel-d5 (CAS 2747918-33-6) is a stable isotope-labeled analog of the amino-acetonitrile derivative (AAD) anthelmintic monepantel (AAD 1566, CAS 887148-69-8), in which five hydrogen atoms are replaced with deuterium . Monepantel is the first approved compound of the AAD class, acting as a positive allosteric modulator of the nematode-specific nicotinic acetylcholine receptor subunit Hco-MPTL-1 [1]. It is rapidly metabolized in vivo to monepantel sulfone, which is also pharmacologically active and becomes the predominant circulating species within 4 hours of oral administration [2]. The deuterated form serves as an internal standard for LC-MS/MS and GC-MS quantification of monepantel and its metabolites in biological matrices, residue monitoring, and pharmacokinetic studies [3].

(Rac)-Monepantel-d5: Why Non-Deuterated or Alternative Deuterated Internal Standards Compromise Quantitative Accuracy


Analytical quantification of monepantel and its active sulfone metabolite in biological matrices cannot rely on non-deuterated internal standards due to identical m/z ratios causing signal overlap and quantitation interference . Among deuterated options, the specific d5 labeling pattern on (Rac)-Monepantel-d5 (molecular weight 478.42 g/mol) provides a +5 Da mass shift from the parent compound (473.39 g/mol), minimizing isotopic cross-talk while maintaining sufficient mass separation for selective reaction monitoring (SRM) . Crucially, monepantel undergoes rapid and extensive Phase I metabolism in vivo, with monepantel sulfone becoming the predominant circulating species and exhibiting markedly different pharmacokinetic parameters—steady-state volume of distribution of 31.2 L/kg versus 7.4 L/kg for the parent drug, and mean residence time of 111 h versus 4.9 h [1]. Consequently, laboratories must quantify both parent and metabolite accurately, which necessitates stable isotope-labeled internal standards that match each analyte's retention time and ionization behavior without introducing matrix-dependent response variations [2].

(Rac)-Monepantel-d5: Quantitative Performance Differentiation for LC-MS/MS Method Selection


Mass Spectrometry Quantification: d5-Labeled vs. Non-Deuterated Monepantel for LC-MS/MS Internal Standard Selection

(Rac)-Monepantel-d5 provides a +5 Da mass shift relative to unlabeled monepantel (478.42 g/mol vs. 473.39 g/mol), enabling baseline chromatographic co-elution with the native analyte while ensuring complete mass spectrometric separation of analyte and internal standard signals . This mass difference eliminates signal overlap that occurs when non-deuterated structural analogs or same-m/z compounds are used as internal standards, thereby preventing quantification bias . Unlike alternative deuterated forms with different labeling patterns (e.g., d0, d6, or sulfone-d5), the specific d5 substitution on the parent monepantel scaffold is matched to the parent analyte for accurate parent compound quantification without cross-interference from the sulfone metabolite signal in complex biological extracts [1].

LC-MS/MS quantification stable isotope internal standard residue analysis method validation

In Vivo Pharmacokinetic Necessity: Monepantel Sulfone Metabolite Dominance Drives Requirement for Separate Deuterated Metabolite Internal Standard

Following either intravenous or oral administration of monepantel in sheep, monepantel sulfone is rapidly formed and becomes the predominant circulating species within 4 hours post-dose [1]. The pharmacokinetic parameters of parent and metabolite differ dramatically: monepantel exhibits a steady-state volume of distribution (Vss) of 7.4 L/kg, total body clearance of 1.49 L/(kg·h), and mean residence time (MRT) of 4.9 h; in contrast, monepantel sulfone demonstrates Vss of 31.2 L/kg, clearance of 0.28 L/(kg·h), and MRT of 111 h [1]. Notably, approximately 94.4% of the administered monepantel dose is converted to monepantel sulfone, and the oral bioavailability of monepantel is only 31%, yet the same amount of sulfone metabolite is generated via both intravenous and oral routes (AUC oral/AUC i.v. of 94% for the sulfone) [1][2]. Because monepantel sulfone is also pharmacologically active against nematodes, quantification of both parent and metabolite is mandatory for residue depletion studies and efficacy interpretation [3].

pharmacokinetics drug metabolism veterinary residue bioanalysis

Analytical Reference Standard Specifications: (Rac)-Monepantel-d5 vs. Monepantel-d0 for Regulatory Compliance and Traceability

(Rac)-Monepantel-d5 is available as a fully characterized reference standard with documented isotopic purity >98.0 atom% D (measured by 1H NMR) and HPLC purity >99.0%, yielding overall purity >99.0% . This level of characterization supports compliance with ISO 17034 reference material requirements and enables traceable calibration for regulatory submissions . In contrast, procurement of unlabeled monepantel analytical standards (Monepantel-d0, CAS 887148-69-8) provides no isotopic differentiation for MS detection and typically lacks the batch-specific certificates of analysis that document isotopic enrichment and absence of unlabeled carryover [1]. The (Rac)-Monepantel-d5 standard includes comprehensive documentation supporting audit-ready traceability for method validation, accuracy and precision studies, and recovery assessment .

reference standard analytical method validation ISO 17034 quality control

(Rac)-Monepantel-d5: Validated Application Scenarios for Analytical and Pharmacokinetic Workflows


LC-MS/MS Method Development and Validation for Veterinary Drug Residue Monitoring in Food-Producing Animals

Laboratories performing regulatory residue analysis of monepantel in sheep and cattle tissues (muscle, liver, kidney, fat) and milk require a stable isotope-labeled internal standard to correct for matrix effects, ion suppression, and extraction recovery variability. (Rac)-Monepantel-d5, with its +5 Da mass shift and >99.0% purity [1], enables accurate quantification across the expected residue concentration range. The documented isotopic purity supports method validation parameters including linearity, accuracy, precision, and limit of quantification (LOQ) as required by regulatory guidance documents .

Pharmacokinetic and Metabolism Studies Requiring Simultaneous Quantification of Parent Drug and Sulfone Metabolite

Given that monepantel is rapidly and extensively converted to its active sulfone metabolite—which exhibits a 22.7× longer mean residence time (111 h vs. 4.9 h) and 4.2× larger volume of distribution than the parent drug [1]—pharmacokinetic studies must quantify both analytes independently. (Rac)-Monepantel-d5 serves as the internal standard for parent drug quantification, while the corresponding deuterated sulfone standard (Monepantel sulfone-d5, CAS 2747918-68-7) must be procured separately for metabolite quantification . This dual-standard approach is essential for accurate determination of absorption, distribution, metabolism, and excretion (ADME) parameters and for interpreting tissue residue depletion profiles [2].

Quality Control and System Suitability Testing in Multi-Residue Pesticide and Veterinary Drug Screening Programs

Multi-residue analytical methods employing LC-MS/MS for simultaneous screening of anthelmintics, including monepantel alongside benzimidazoles, macrocyclic lactones, and levamisole, require a stable internal standard that co-elutes with monepantel without cross-interference. (Rac)-Monepantel-d5 enables system suitability checks, calibration curve verification, and daily instrument performance monitoring [1]. Its use supports long-term trending of instrument response and inter-laboratory comparability, which is critical for proficiency testing and accreditation maintenance .

Monepantel Resistance Surveillance Studies Using In Vitro Larval Development Assays with Quantitative Endpoint Measurement

Emerging resistance to monepantel in Haemonchus contortus and other gastrointestinal nematodes has been linked to specific polymorphisms in the mptl-1 gene [1]. In vitro larval development assays (e.g., micro-agar larval development test) used for resistance surveillance require precise knowledge of drug concentrations in culture media . (Rac)-Monepantel-d5 can be employed as an internal standard to verify nominal monepantel concentrations in assay media by LC-MS/MS, ensuring that reported EC50 values reflect true exposure levels and are comparable across laboratories and studies.

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